[2-(5-Oxo-5H-furan-2-ylideneamino)-ethyl]-carbamic acid tert-butyl ester
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Overview
Description
[2-(5-Oxo-5H-furan-2-ylideneamino)-ethyl]-carbamic acid tert-butyl ester is a complex organic compound with a unique structure that includes a furan ring, an amino group, and a carbamic acid ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(5-Oxo-5H-furan-2-ylideneamino)-ethyl]-carbamic acid tert-butyl ester typically involves multiple steps. One common method includes the reaction of 5-oxo-5H-furan-2-carboxylic acid with ethylenediamine to form an intermediate. This intermediate is then reacted with tert-butyl chloroformate under controlled conditions to yield the final product. The reaction conditions often require a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[2-(5-Oxo-5H-furan-2-ylideneamino)-ethyl]-carbamic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative.
Reduction: The carbonyl group in the furan ring can be reduced to form a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield a furanone derivative, while reduction of the carbonyl group may produce a hydroxyl derivative.
Scientific Research Applications
Chemistry
In chemistry, [2-(5-Oxo-5H-furan-2-ylideneamino)-ethyl]-carbamic acid tert-butyl ester is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its ability to undergo various chemical reactions makes it a versatile tool for investigating biological processes.
Medicine
In medicine, this compound has potential applications as a drug precursor. Its structure can be modified to develop new pharmaceuticals with specific therapeutic effects.
Industry
In the industrial sector, this compound can be used in the production of polymers and other materials. Its reactivity and stability make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of [2-(5-Oxo-5H-furan-2-ylideneamino)-ethyl]-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The furan ring and amino group can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
[2-(5-Oxo-5H-furan-2-ylideneamino)-ethyl]-carbamic acid methyl ester: Similar structure but with a methyl ester group instead of a tert-butyl ester.
[2-(5-Oxo-5H-furan-2-ylideneamino)-ethyl]-carbamic acid ethyl ester: Similar structure but with an ethyl ester group instead of a tert-butyl ester.
[2-(5-Oxo-5H-furan-2-ylideneamino)-ethyl]-carbamic acid isopropyl ester: Similar structure but with an isopropyl ester group instead of a tert-butyl ester.
Uniqueness
The uniqueness of [2-(5-Oxo-5H-furan-2-ylideneamino)-ethyl]-carbamic acid tert-butyl ester lies in its tert-butyl ester group, which provides greater steric hindrance and stability compared to other ester groups. This makes it more resistant to hydrolysis and suitable for applications requiring enhanced stability.
Properties
Molecular Formula |
C11H16N2O4 |
---|---|
Molecular Weight |
240.26 g/mol |
IUPAC Name |
tert-butyl N-[2-[(5-oxofuran-2-ylidene)amino]ethyl]carbamate |
InChI |
InChI=1S/C11H16N2O4/c1-11(2,3)17-10(15)13-7-6-12-8-4-5-9(14)16-8/h4-5H,6-7H2,1-3H3,(H,13,15) |
InChI Key |
ITWAJLIBUVSNFM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCN=C1C=CC(=O)O1 |
Origin of Product |
United States |
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